

Applications of DABO Boronates in Pharmaceutical Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: *2-Isopropyl-1,3,6,2-dioxazaborocane*

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Introduction

DABO (diethanolamineboronate) boronates have emerged as highly valuable reagents in pharmaceutical synthesis due to their enhanced stability and ease of handling compared to traditional boronic acids. These air- and moisture-stable crystalline solids serve as convenient surrogates for boronic acids in a variety of powerful C-C and C-N bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. Their use simplifies reaction setup, improves reproducibility, and is often more cost-effective, making them an attractive choice in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes, quantitative data, and experimental protocols for the use of DABO boronates in pharmaceutical synthesis.

Application Notes

Key Advantages of DABO Boronates in Pharmaceutical Synthesis:

- Enhanced Stability: Unlike many boronic acids which are prone to dehydration to form cyclic boroxines or protodeboronation, DABO boronates are generally stable, free-flowing

crystalline solids.[\[1\]](#) This stability allows for accurate weighing and dispensing, leading to improved stoichiometric control and reaction reproducibility, a critical factor in pharmaceutical manufacturing. Heterocyclic DABO boronates, in particular, can be stored open to the air for months without noticeable decomposition.[\[1\]](#)

- Ease of Handling: Their solid and stable nature makes them significantly easier and safer to handle and store compared to often less stable boronic acids.[\[1\]](#)
- Operational Simplicity: The synthesis of DABO boronates is typically a straightforward and high-yielding process, often involving simply stirring the corresponding boronic acid with diethanolamine at room temperature.[\[1\]](#) This allows for their facile preparation from a wide range of commercially available or synthetically accessible boronic acids.
- Direct Use in Cross-Coupling Reactions: DABO boronates can be used directly in Suzuki-Miyaura cross-coupling reactions without the need for a separate hydrolysis step to generate the active boronic acid.[\[1\]](#)[\[2\]](#)[\[3\]](#) The presence of a protic solvent like water is often sufficient to facilitate the *in situ* release of the boronic acid for efficient transmetalation.[\[1\]](#)
- Cost-Effectiveness: Diethanolamine is an inexpensive and readily available starting material, making the preparation of DABO boronates an economically viable alternative to other boronic acid surrogates like MIDA boronates or pinacol esters.[\[1\]](#)

Applications in Pharmaceutical Synthesis:

The primary application of DABO boronates in pharmaceutical synthesis is as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern drug discovery and development for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast number of pharmaceuticals.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

A notable example of the industrial application of DABO boronates is in the process development of Lanabecestat, an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which was investigated as a potential treatment for Alzheimer's disease.[\[2\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The use of a diethanolamine boronic ester was selected for the key Suzuki coupling step due to its monomeric and crystalline nature, which allowed for more accurate assaying and charging compared to the corresponding boronic acid.

Beyond the synthesis of BACE1 inhibitors, the Suzuki-Miyaura reaction using DABO boronates can be applied to generate a wide array of biologically active molecules. For instance, the synthesis of 2-arylbenzofurans, a class of compounds with demonstrated potential as anti-Alzheimer's agents, can be readily achieved.[3][11] These compounds have been shown to exhibit multi-target activity, including inhibition of acetylcholinesterase, butyrylcholinesterase, and A β fibril formation.[3]

Furthermore, DABO boronates are not limited to Suzuki-Miyaura reactions. They have also been successfully employed in other important transformations, such as the copper-catalyzed conjugate allylation of α,β -unsaturated aldehydes, providing access to valuable synthetic intermediates.[12][13]

Quantitative Data

The following tables summarize quantitative data for the synthesis of various DABO boronates and their subsequent application in Suzuki-Miyaura cross-coupling reactions, demonstrating the efficiency and broad applicability of this methodology.

Table 1: Synthesis of Representative DABO Boronates

Entry	Boronic Acid	DABO Boronate Product	Yield (%)
1	Phenylboronic acid	Phenyl DABO boronate	95
2	4-Methoxyphenylboronic acid	4-Methoxyphenyl DABO boronate	98
3	4-Fluorophenylboronic acid	4-Fluorophenyl DABO boronate	96
4	2-Furylboronic acid	2-Furyl DABO boronate	99
5	3-Thienylboronic acid	3-Thienyl DABO boronate	97
6	2-Benzofuranylboronic acid	2-Benzofuranyl DABO boronate	99
7	(E)-Hex-1-enylboronic acid	(E)-Hex-1-enyl DABO boronate	85

Data sourced from Reilly, M. K. & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. *Synlett*, 2011(16), 2392-2396.

Table 2: Suzuki-Miyaura Cross-Coupling Reactions Using DABO Boronates

Entry	DABO Boronate	Coupling Partner	Product	Yield (%)
1	Phenyl DABO boronate	4-Bromoanisole	4-Methoxybiphenyl	95
2	4-Methoxyphenyl DABO boronate	1-Bromonaphthalene	1-(4-Methoxyphenyl)naphthalene	92
3	2-Furyl DABO boronate	4-Bromobenzonitrile	4-(Furan-2-yl)benzonitrile	88
4	3-Thienyl DABO boronate	2-Bromopyridine	2-(Thiophen-3-yl)pyridine	75
5	2-Benzofuranyl DABO boronate	4-Bromoacetophenone	1-(4-(Benzofuran-2-yl)phenyl)ethan-1-one	89
6	(E)-Hex-1-enyl DABO boronate	4-Bromobenzonitrile	(E)-4-(Hex-1-en-1-yl)benzonitrile	82

Data sourced from Reilly, M. K. & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. *Synlett*, 2011(16), 2392-2396.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl and Heteroaryl DABO Boronates

Materials:

- Aryl or heteroaryl boronic acid (1.0 equiv)
- Diethanolamine (1.1 equiv)

- Dichloromethane (CH_2Cl_2)

Procedure:

- To an open flask, add the boronic acid and dichloromethane.
- Add diethanolamine to the stirring suspension.
- Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a solid precipitate. Typically, the reaction is complete within 30 minutes to a few hours.
- Isolate the solid product by vacuum filtration.
- Wash the solid with a small amount of cold dichloromethane to remove any unreacted diethanolamine.
- Dry the solid under vacuum to afford the pure DABO boronate.

Example: Synthesis of 2-Benzofuranyl DABO boronate[1] To a suspension of 2-benzofuranylboronic acid (20.0 g, 123 mmol) in dichloromethane (200 mL) was added diethanolamine (14.3 mL, 148 mmol). The suspension was stirred for 20 minutes at room temperature. The resulting solid was collected by vacuum filtration and washed with ethyl acetate (60 mL) to provide 2-benzofuranyl DABO boronate as a white solid (28.2 g, 99% yield).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using DABO Boronates

Materials:

- Aryl or vinyl halide (1.0 equiv)
- DABO boronate (1.2-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 2 mol%)
- Phosphine ligand (e.g., JohnPhos, 4 mol%)

- Base (e.g., K_3PO_4 , 2.0 equiv)
- Solvent system (e.g., Toluene/ H_2O , 4:1)

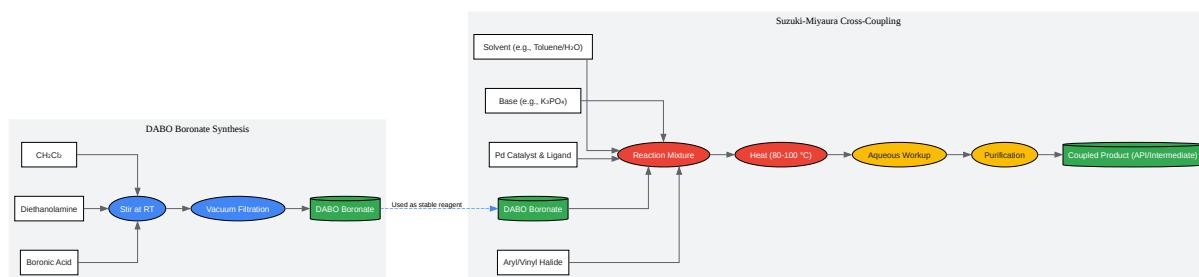
Procedure:

- To a reaction vessel, add the aryl or vinyl halide, DABO boronate, palladium catalyst, phosphine ligand, and base.
- Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired cross-coupled product.

Example: Synthesis of 1-(4-(Benzofuran-2-yl)phenyl)ethan-1-one[1] A mixture of 4-bromoacetophenone (199 mg, 1.0 mmol), 2-benzofuranyl DABO boronate (350 mg, 1.5 mmol), $Pd(OAc)_2$ (4.5 mg, 0.02 mmol), JohnPhos (12 mg, 0.04 mmol), and K_3PO_4 (424 mg, 2.0 mmol) was placed in a reaction tube. The tube was evacuated and backfilled with argon. Toluene (4 mL) and water (1 mL) were added, and the mixture was heated to 100 °C for 12 hours. After cooling, the mixture was diluted with ethyl acetate, washed with water and brine, and dried over Na_2SO_4 . The solvent was evaporated, and the residue was purified by flash chromatography to give the product as a white solid (211 mg, 89% yield).

Visualizations

Experimental Workflow for DABO Boronate Synthesis and Suzuki-Miyaura Coupling



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Caption: Workflow for DABO boronate synthesis and its use in Suzuki-Miyaura coupling.

Signaling Pathway: Inhibition of Amyloid- β Production by a BACE1 Inhibitor

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Caption: BACE1 inhibition in the amyloidogenic pathway for Alzheimer's disease.

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